molecular formula C20H21ClFN3OS B2657312 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride CAS No. 1217199-52-4

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride

Cat. No.: B2657312
CAS No.: 1217199-52-4
M. Wt: 405.92
InChI Key: KGQQEPMYUNXSDV-CALJPSDSSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride (CAS: 1215321-47-3) is a synthetic small molecule characterized by a cinnamamide backbone linked to a 4-fluorobenzo[d]thiazol moiety and a dimethylaminoethyl substituent. The compound’s structure combines aromatic, heterocyclic, and tertiary amine functionalities, which are common in pharmacologically active agents targeting receptors or enzymes. The fluorine atom on the benzothiazol ring enhances metabolic stability and lipophilicity, while the dimethylaminoethyl group improves aqueous solubility via protonation under physiological conditions .

Properties

IUPAC Name

(E)-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS.ClH/c1-23(2)13-14-24(18(25)12-11-15-7-4-3-5-8-15)20-22-19-16(21)9-6-10-17(19)26-20;/h3-12H,13-14H2,1-2H3;1H/b12-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQQEPMYUNXSDV-CALJPSDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)/C=C/C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride is a synthetic compound notable for its complex structure, which includes a dimethylaminoethyl group and a fluorobenzo[d]thiazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial research.

Structural Characteristics

The molecular formula of this compound is C20H23ClFN3OSC_{20}H_{23}ClFN_3OS, with a molecular weight of approximately 407.9 g/mol. The unique structural features contribute to its pharmacological profile, enhancing solubility and biological activity, which may target specific biological pathways more effectively.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that compounds structurally related to this compound show promising results in reducing cell viability:

CompoundCell LineIC50 (µM)
Compound AA5496.75 ± 0.19
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05

These findings suggest that the compound may possess similar or enhanced antitumor properties due to its structural characteristics.

Antimicrobial Activity

In addition to antitumor properties, the compound's potential antimicrobial effects have been explored. Studies have shown that benzothiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

MicroorganismActivity
Staphylococcus aureusInhibitory
Escherichia coliModerate activity

The mechanisms proposed for these activities include the binding of the compound to DNA and subsequent inhibition of DNA-dependent enzymes, which is a common pathway for many antimicrobial agents.

The biological action of this compound may involve:

  • DNA Binding : The compound likely interacts with DNA, potentially inhibiting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and metabolism, contributing to its antitumor effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study published in Pharmaceutical Research indicated that certain benzothiazole derivatives significantly inhibited tumor growth in xenograft models, suggesting potential for clinical application.
  • Antimicrobial Properties : Research highlighted in Journal of Medicinal Chemistry showed that modifications to the benzothiazole ring could enhance antimicrobial activity against resistant strains of bacteria.

Comparison with Similar Compounds

Fluorine vs. Chlorine/Halogen Substitutions

The target compound’s 4-fluorobenzo[d]thiazol group distinguishes it from analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Fluorination typically reduces metabolic oxidation compared to chlorination, improving pharmacokinetic stability. Chlorinated derivatives, such as those in , may exhibit stronger halogen bonding but are prone to dehalogenation in vivo .

Piperidinylsulfonyl vs. Bromo Substituents

In , the compound N-(6-bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide (1171087-47-0) features a brominated benzothiazol. target compound’s MW: undisclosed in evidence). Piperidinylsulfonyl groups (e.g., in 1215321-47-3) may enhance solubility via hydrogen bonding .

Amine Side Chain Modifications

Dimethylaminoethyl vs. Pyrrolidinyl or Diethylamino Groups

The dimethylaminoethyl group in the target compound contrasts with N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (). Diethylamino substituents (e.g., in 1171087-47-0, ) offer higher lipophilicity but reduced solubility compared to dimethylamino groups .

Tert-Butylamino vs. Dimethylamino in Cinnamamide Derivatives

N-(2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-N-(4-methoxyphenyl)cinnamamide () employs a bulky tert-butylamino group, which may enhance membrane permeability but reduce solubility. The dimethylaminoethyl group in the target compound balances solubility and permeability due to its protonatable tertiary amine .

Cinnamamide vs. Acetamide Backbones

The cinnamamide scaffold in the target compound differs from acetamide-based analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Acetamides, while simpler, lack this extended conjugation .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target compound (1215321-47-3) Not disclosed 4-fluorobenzo[d]thiazol, dimethylaminoethyl High solubility (HCl salt), fluorinated stability
N-(2-(tert-butylamino)-...cinnamamide 476.19 tert-butylamino, 4-chlorophenyl High lipophilicity (MP: 156–158°C)
2-(3,4-Dichlorophenyl)-...acetamide 302.16 3,4-dichlorophenyl, thiazol-2-yl Crystal packing via N–H⋯N hydrogen bonds
Ranitidine hydrochloride 350.87 dimethylaminomethyl furan, nitro USP-grade purity (97.5–102.0%)

Sources:

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